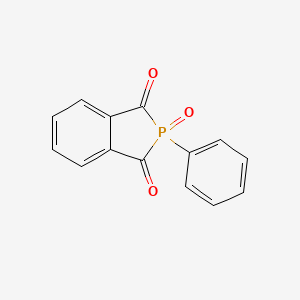
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione is a heterocyclic compound containing phosphorus It is characterized by a fused ring system that includes both aromatic and phosphorane components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylphosphonic dichloride with an aromatic amine, followed by cyclization in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione involves its interaction with molecular targets through its phosphorus atom and aromatic ring. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific application. The pathways involved may include coordination chemistry, redox reactions, and covalent bonding with target molecules.
類似化合物との比較
Similar Compounds
Phenylphosphine oxide: Similar in structure but lacks the fused ring system.
Phosphindole derivatives: Compounds with similar ring systems but different substituents.
Phosphorane derivatives: Compounds with similar phosphorus-containing moieties but different overall structures.
Uniqueness
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione is unique due to its combination of an aromatic ring and a phosphorus-containing ring system
特性
CAS番号 |
117421-97-3 |
|---|---|
分子式 |
C14H9O3P |
分子量 |
256.19 g/mol |
IUPAC名 |
2-oxo-2-phenylisophosphindole-1,3-dione |
InChI |
InChI=1S/C14H9O3P/c15-13-11-8-4-5-9-12(11)14(16)18(13,17)10-6-2-1-3-7-10/h1-9H |
InChIキー |
ZSLHAHFZEBPOQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P2(=O)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
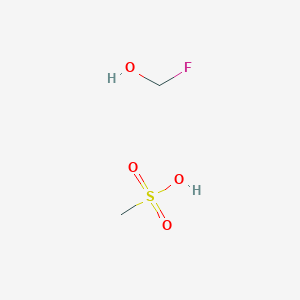
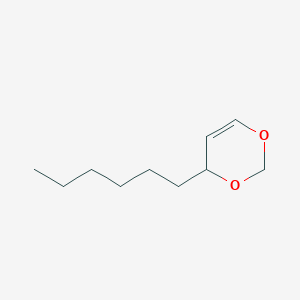
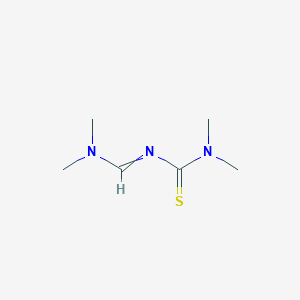


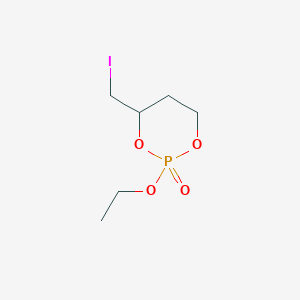
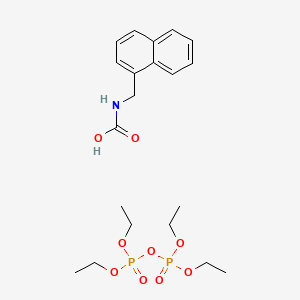



![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
